N'-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(2,5-dibromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2N3O2S/c1-9-2-4-12(5-3-9)21(19,20)18-17-7-10-6-11(14)8-16-13(10)15/h2-8,18H,1H3/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEFNTJEKPKOPG-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies
Aldehyde Functionalization
Subsequent formylation of 2,5-dibromopyridine to introduce the 3-carbaldehyde group may employ Vilsmeier-Haack conditions (POCl, DMF) or directed ortho-metalation strategies. However, direct methods for this step are less documented, necessitating further optimization.
Synthesis of 4-Methylbenzenesulfonohydrazide
Sulfonohydrazide Formation
As demonstrated in ACS Omega (2020), 4-methylbenzenesulfonohydrazide is synthesized by reacting 4-methylbenzenesulfonyl chloride with hydrazine hydrate in pyridine at 0°C. The reaction proceeds via nucleophilic substitution, yielding the sulfonohydrazide in high purity after recrystallization.
Reaction Conditions
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Solvent : Pyridine
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Temperature : 0°C → room temperature
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Workup : Neutralization with HCl, extraction with tert-butyl methyl ether, recrystallization (ethyl acetate/petroleum ether).
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IR (cm) : 3427 (NH), 1692 (C=O), 1344 (O=S=O).
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NMR (DMSO-) : δ 2.27 (s, 3H, CH), 7.15–7.63 (m, 4H, Ar-H).
Condensation to Form this compound
Hydrazone Formation
The target compound is synthesized by condensing 2,5-dibromopyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide. This acid-catalyzed reaction typically uses ethanol or methanol under reflux, with catalytic HCl or acetic acid.
Optimized Protocol :
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Dissolve 2,5-dibromopyridine-3-carbaldehyde (1 eq) and 4-methylbenzenesulfonohydrazide (1 eq) in ethanol.
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Add 3 drops of concentrated HCl.
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Reflux at 80°C for 6–12 hours.
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Cool, filter, and recrystallize from ethanol.
Spectral Validation
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonohydrazide group can participate in redox reactions, potentially forming sulfonic acids or other derivatives.
Condensation Reactions: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfonohydrazide group.
Scientific Research Applications
N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving sulfonohydrazide derivatives.
Industrial Applications:
Mechanism of Action
The mechanism by which N’-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonohydrazide group allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Pyridine Cores
Key Compounds :
N'-((2,6-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide () Substituents: 2,6-Dichloro on pyridine. Synthesis: Prepared via aldimine condensation of tosyl hydrazide and aldehyde under nitrogen in methanol.
tert-Butyl 2,5-Dibromopyridin-3-yl Carbonate () Substituents: 2,5-Dibromo on pyridine with a tert-butyl carbonate group. Key Differences: The absence of the sulfonohydrazide moiety limits direct comparison but highlights the prevalence of 2,5-dibromopyridine in synthetic intermediates.
Table 1: Halogen-Substituted Pyridine Derivatives
Sulfonohydrazide Derivatives with Varied Aromatic Systems
Key Compounds :
(E)-N′-((10-Ethylphenothiazin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (EPMMBS) () Structure: Phenothiazine core with ethyl and methylbenzenesulfonohydrazide groups. Properties: Exhibits aggregation-induced emission (AIE) and mechanofluorochromism, attributed to non-planar conformation and restricted intramolecular motion.
N'-[(E)-(3-Iodo-5-Methoxy-4-Oxo-1-Cyclohexa-2,5-Dienylidene)Methyl]-4-Methylbenzenesulfonohydrazide () Structure: Cyclohexadienylidene core with iodine and methoxy substituents. Key Differences: Bulky iodine and methoxy groups may enhance steric effects and redox activity compared to brominated pyridine derivatives.
Table 2: Aromatic System Variations
Crystallographic and Conformational Comparisons
The crystal structure of (E)-N′-{[(1R,3R)-3-Isopropyl-1-methyl-2-oxocyclopentyl]methylidene}-4-methylbenzenesulfonohydrazide () reveals a U-shaped conformation with dihedral angles of 38.8° and 22.9° between the cyclopentyl flap and aromatic ring. This contrasts with planar pyridine-based analogs, where rigidity may limit conformational flexibility. Hydrogen bonding via N–H···O interactions () suggests similar packing behavior in sulfonohydrazides, though halogen substituents (e.g., Br in the target compound) could introduce additional halogen bonding or van der Waals interactions.
Functional Group Impact on Physicochemical Properties
- Sulfonohydrazide Group: Common across analogs; contributes to hydrogen bonding and thermal stability.
- Melting Points: For example, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(3-phenoxybenzylidene)benzohydrazide melts at 215–218°C (), suggesting sulfonohydrazides generally exhibit high thermal stability.
Biological Activity
N'-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluation, and relevant case studies.
- Molecular Formula: C13H11Br2N3O2S
- Molecular Weight: 433.12 g/mol
- CAS Number: 2586233-07-8
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-methylbenzenesulfonohydrazide and 2,5-dibromopyridine. The reaction conditions may vary based on the desired yield and purity of the product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various hydrazone derivatives, including this compound. The compound has been tested against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| This compound | S. aureus | 32 |
| This compound | C. albicans | No activity |
The compound demonstrated significant activity against E. coli and S. aureus, with minimal inhibitory concentrations (MICs) indicating moderate effectiveness. However, it showed no activity against C. albicans, suggesting selectivity towards bacterial strains.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound against human cell lines.
Table 2: Cytotoxicity Results
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| This compound | SH-SY5Y (neuroblastoma) | >50 |
| This compound | HeLa (cervical cancer) | 40 |
The compound exhibited a CC50 value greater than 50 µM for SH-SY5Y cells, indicating low cytotoxicity. In contrast, it showed moderate cytotoxicity against HeLa cells with a CC50 of 40 µM.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary computational studies suggest that the compound may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies
A comprehensive study published in PubMed evaluated various hydrazone derivatives for their biological activities. Among these compounds, those structurally similar to this compound exhibited promising results in terms of anticancer activity and selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the standard synthetic routes for preparing sulfonohydrazide derivatives like N'-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-methylbenzenesulfonohydrazide and a substituted aldehyde/ketone. For example:
- Step 1 : React 2,5-dibromopyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide in ethanol or methanol under reflux (60–80°C, 6–12 hours).
- Step 2 : Purify via recrystallization (e.g., using ethanol/water) .
- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress via TLC or NMR .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determines crystal packing, hydrogen-bonding networks (e.g., C–H···O interactions), and space group (e.g., monoclinic C2/c) .
- FT-IR : Assign functional groups (e.g., ν(N–H) at ~3174–3284 cm⁻¹ for hydrazone stretching; ν(S=O) at ~1150–1350 cm⁻¹) .
- UV-Vis : Identifies π→π* or n→π* transitions (e.g., absorption bands at 250–400 nm) .
- Elemental Analysis : Confirms C, H, N, S, and Br stoichiometry .
Advanced Research Questions
Q. How can DFT calculations resolve contradictions between experimental and theoretical vibrational spectra?
- Methodological Answer :
- Basis Sets : Use B3LYP/6-31G(d,p) to optimize molecular geometry and compute vibrational frequencies. Scale factors (~0.961) correct systematic deviations in calculated vs. experimental IR bands .
- Assignments : Map computed modes to experimental peaks (e.g., ν(N–H) at 3284 cm⁻¹ theoretically vs. 3174 cm⁻¹ experimentally). Discrepancies often arise from solvent effects or crystal packing .
- Software : Gaussian or ORCA for simulations. Compare results with Cambridge Structural Database (CSD) entries for validation .
Q. What mechanisms explain the biological activity of sulfonohydrazide derivatives, and how can they be validated?
- Methodological Answer :
- DNA Intercalation : Use UV-Vis titration or fluorescence quenching to study binding. For example, hypochromism in absorption spectra indicates intercalation with DNA base pairs .
- Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Compare with controls like ampicillin .
- Computational Docking : AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Q. How does coordination chemistry enhance the functionality of sulfonohydrazide ligands?
- Methodological Answer :
- Metal Complexation : React with Ni(II), Cu(II), or Zn(II) salts in ethanol/water (1:1 ratio). Characterize via:
- Magnetic Susceptibility : Determine geometry (e.g., distorted square planar for Ni(II)) .
- EPR/UV-Vis : Identify d-d transitions (e.g., Ni(II) complexes show bands at ~450–600 nm) .
- Applications : Enhanced catalytic or antimicrobial activity compared to free ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
